Home > Products > Screening Compounds P67599 > 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide
5-Nitro-2,3-dihydrobenzofuran-7-carboxamide -

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide

Catalog Number: EVT-15386414
CAS Number:
Molecular Formula: C9H8N2O4
Molecular Weight: 208.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide is a chemical compound with the molecular formula C9H8N2O5C_9H_8N_2O_5 and a molecular weight of approximately 208.17 g/mol. This compound is classified as a benzofuran derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The compound's structure features a nitro group and a carboxamide functional group, contributing to its reactivity and biological properties.

Source and Classification

The synthesis of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide can be traced to various synthetic methodologies that exploit the reactivity of dihydrobenzofuran derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in the structure. Benzofuran derivatives are often studied for their pharmacological properties, including anti-cancer and anti-inflammatory activities .

Synthesis Analysis

Methods

The synthesis of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide typically involves several key steps:

  1. Lithiation: The starting material, 2,3-dihydrobenzofuran-7-carboxylic acid, is lithiated using n-butyllithium in a suitable solvent like hexane under an inert atmosphere.
  2. Carboxylation: Dry ice is introduced to the lithiated compound to form the corresponding carboxylic acid derivative.
  3. Conversion to Carboxamide: The carboxylic acid is then converted into the carboxamide using a mixed anhydride method.
  4. Nitration: Nitration is performed using a mixture of nitric acid and trifluoroacetic acid at controlled temperatures to introduce the nitro group at the 5-position .

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of 5-nitro-2,3-dihydrobenzofuran-7-carboxamide features:

  • A benzofuran ring system
  • A nitro group (-NO2) at the 5-position
  • A carboxamide group (-C(=O)NH2) at the 7-position

Data

  • Molecular Formula: C9H8N2O5C_9H_8N_2O_5
  • Molecular Weight: 208.17 g/mol
  • CAS Number: 99517-31-4

The structural representation indicates that the compound has both polar and non-polar characteristics due to its functional groups, which can influence its solubility and interaction with biological targets.

Chemical Reactions Analysis

Reactions

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide can undergo various chemical reactions:

  1. Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin or hydrogen gas in the presence of a catalyst.
  2. Substitution Reactions: The carboxamide group may participate in nucleophilic substitution reactions under basic conditions.
  3. Oxidation: The compound can also be oxidized to form corresponding quinones or other oxidized derivatives .

Technical Details

Common reagents used in these reactions include:

  • Reducing agents like sodium borohydride or palladium on carbon for reduction processes.
  • Oxidizing agents such as potassium permanganate for oxidation reactions.
Mechanism of Action

The mechanism of action for 5-nitro-2,3-dihydrobenzofuran-7-carboxamide involves its interaction with specific biological targets. The nitro group may undergo reduction within biological systems to generate reactive intermediates that can interact with cellular components, potentially leading to various pharmacological effects. Additionally, the presence of the carboxamide group enhances hydrogen bonding capabilities, which may improve binding affinity to target proteins involved in disease pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not explicitly mentioned but expected to be in a moderate range typical for similar compounds.
  • Solubility: Soluble in polar solvents due to its functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity typical of compounds containing nitro and carboxamide functional groups.

Relevant data indicates that this compound may exhibit significant biological activity due to its structural features and functional groups .

Applications

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide has potential applications in medicinal chemistry due to its bioactive properties. It has been studied for its anticancer activities against various cell lines, including leukemia and lung cancer cells, demonstrating inhibition rates that suggest therapeutic potential . Furthermore, derivatives of this compound may serve as leads in drug development targeting specific molecular pathways involved in diseases such as cancer and inflammation.

Synthesis and Structural Optimization of 5-Nitro-2,3-dihydrobenzofuran-7-carboxamide Derivatives

Core Scaffold Design Strategies for PARP-1 Inhibition

The 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) scaffold emerged as a structurally novel pharmacophore targeting the NAD+ binding site of poly(ADP-ribose) polymerase-1 (PARP-1). Initial design leveraged intramolecular hydrogen bonding between the carboxamide hydrogen and the ether oxygen atom, forming a rigid 6:5:6 pseudotricyclic system that mimics the conformationally restricted amide motif of clinical PARP inhibitors like olaparib. This conformational restriction significantly enhanced binding affinity compared to flexible carboxamide analogs [1] [7]. Molecular docking studies (PDB: 4L6S) confirmed critical interactions:

  • Hydrogen bonding between the carbonyl oxygen and Ser904 (1.91 Å)
  • Hydrogen bonding between the carboxamide NH and Gly863 backbone (1.92 Å)
  • π-π stacking between the benzofuran aromatic ring and Tyr907 [1]

Structural optimization focused on electronic modulation of the carboxamide moiety and ring saturation effects. Introduction of electron-withdrawing groups at position 5 (e.g., nitro substituents) enhanced π-stacking efficiency with Tyr907, while the 2,3-dihydro configuration improved metabolic stability over fully aromatic benzofurans. Lead compound DHBF-7-carboxamide (3) exhibited moderate PARP-1 inhibition (IC50 = 9.45 µM), establishing the foundational pharmacophore for further derivatization [1] [7].

Table 1: SAR Analysis of Initial Dihydrobenzofuran Carboxamide Derivatives

CompoundR5Core TypePARP-1 IC50 (µM)Key Interactions
3HDHBF9.45H-bonds: Gly863, Ser904; π-stack: Tyr907
5NO2DHBF5.12Enhanced π-stacking from nitro group
36HDHBF-3-one16.2Weakened H-bonding due to carbonyl

One-Pot Oxidation/Cyclization Methodologies for Dihydrobenzofuran Core Assembly

Efficient construction of the dihydrobenzofuran nucleus employs transition metal-catalyzed cyclizations and photochemical approaches. A high-yielding route to 2-substituted DHBF derivatives involves zirconium chloride-mediated cyclization of ortho-allylphenol precursors under mild conditions (Scheme 2, [1]). This method proceeds via Claisen rearrangement of allyl aryl ethers (e.g., 9a-c) at 180–200°C, followed by ZrCl4-catalyzed cyclization in dichloromethane to yield methyl 2-methyl-DHBF-7-carboxylates (11a-c) in 75–88% yield [1].

Recent advances feature visible-light-mediated oxycyclization using catalytic I2/SnCl2 under blue LED irradiation. This sustainable protocol enables the synthesis of chalcogen-functionalized DHBF derivatives from 2-allylphenols and diaryl dichalcogenides in ethyl acetate at room temperature. Key advantages include:

  • Atom economy (no stoichiometric oxidants required)
  • Functional group tolerance (halogens, methoxy, alkyl groups)
  • High regioselectivity (exclusive 2,3-dihydrobenzofuran formation)Yields range from 85–96% across 28 substrates, with reaction completion within 4 hours [5] [9].

Table 2: Comparison of Dihydrobenzofuran Core Assembly Methodologies

MethodConditionsCatalystYield RangeReaction TimeKey Advantage
ZrCl4 cyclizationDCM, rt to 40°CZrCl475–88%6–12 hCompatibility with acid-sensitive groups
Visible-light-mediatedEtOAc, blue LED, rtI2/SnCl285–96%4 hPhotocatalyst-free, green solvent
Rh(III)-catalyzed C–H activationt-AmOH, 120°C[Cp*RhCl2]240–86%12 hAccess to spirocyclic derivatives

Nitration and Functionalization Techniques for Position-Specific Substituent Introduction

Position-selective nitration at C5 of the DHBF scaffold requires precise electronic control and protecting group strategies. Direct nitration of DHBF-7-carboxamide (3) employs a mixture of nitric acid and trifluoroacetic acid at –10°C to 0°C, yielding 5-nitro derivative 5 in 92% yield with >98% regioselectivity. This exceptional selectivity arises from:

  • Strong ortho/para-directing effect of the carboxamide group
  • Steric shielding by the fused dihydrofuran ring at C2/C3 positions
  • Low-temperature control preventing polynitration [1] [7]

Alternative routes involve late-stage functionalization of pre-assembled nitro-containing intermediates. 5-Nitrosalicylates undergo sequential O-allylation, Claisen rearrangement, and ZrCl4-mediated cyclization to yield 5-nitro-DHBF carboxylates without compromising the nitro group. Reduction of the nitro moiety to amine is achieved using SnCl2·2H2O in refluxing ethyl acetate (85–90% yield), providing a versatile handle for further derivatization [1] [5].

Electrophilic aromatic substitution remains challenging at C4/C6 due to steric hindrance from the fused ring system. Directed ortho-metalation (DoM) strategies using diisopropylamide bases enable C4 functionalization prior to ring closure, while palladium-catalyzed cross-coupling is preferred for C6 modifications on pre-formed DHBF cores [5] [9].

Stereochemical Resolution via Chiral HPLC and Impact on Bioactivity

The chiral center at C2 in 2-substituted DHBF derivatives significantly influences PARP-1 inhibitory activity. Racemic mixtures (e.g., 13a-c) were resolved using preparative chiral HPLC with polysaccharide-based stationary phases (Chiralpak® AD-H column) with n-hexane/isopropanol mobile phases. Absolute configurations were assigned by X-ray crystallography of inhibitor-PARP-1 co-crystals [1].

Enantiomeric evaluation revealed pronounced stereoselectivity in PARP-1 binding:

  • (S)-Enantiomers exhibited 3–8 fold higher potency than (R)-counterparts
  • (–)-13c (IC50 = 1.2 µM) demonstrated 30-fold greater cellular activity in BRCA2-deficient DT40 cells vs. wild-type
  • Docking analysis showed (S)-configuration optimally orients the C2 methyl group into a hydrophobic subpocket near Tyr889

Table 3: Enantiomeric Activity Differences in PARP-1 Inhibition

CompoundConfigurationPARP-1 IC50 (µM)Cellular Selectivity (BRCA2-/-/WT)
(+)-13aR18.71.2
(–)-13aS5.43.8
(+)-13cR9.11.5
(–)-13cS1.230.5

The 5-nitro substitution amplified stereodifferentiation, with (S)-5-nitro-2-methyl-DHBF-7-carboxamide showing 15-fold greater potency than its R-enantiomer in enzymatic assays [1] .

Hybridization Strategies with Benzylidene and Heterocyclic Moieties

Structural optimization of the DHBF-3-one scaffold leveraged electrophilic C2 reactivity for hybrid drug design. Condensation with substituted benzaldehydes generated benzylidene derivatives with substantial potency improvements. 3',4'-Dihydroxybenzylidene analog 58 achieved IC50 = 0.531 µM (30-fold more potent than parent 36) due to:

  • Additional H-bonding with Asp766 and Glu763
  • Extended π-network with His862
  • Conformational restriction locking the enone in s-cis configuration [1] [7]

Further enhancements incorporated heterocyclic appendages at the 4'-position:

  • Morpholinoethylamino derivative 66 (IC50 = 0.079 µM)
  • Imidazolyl analog 70 (IC50 = 0.112 µM)
  • Pyridyl substituted compound 73 (IC50 = 0.091 µM)

These heterocycles improved solubility and formed critical salt bridges with PARP-1's phosphate-binding loop (residues 861–864). X-ray crystallography of inhibitor 65 bound to PARP-1 confirmed occupation of the adenine ribose binding pocket by the morpholine oxygen, rationalizing the 200-fold potency jump from the parent scaffold [1].

Table 4: Hybrid Derivatives and Their PARP-1 Inhibitory Activities

CompoundC2 SubstituentHeterocyclePARP-1 IC50 (µM)Potency Gain vs. 36
36H (parent)None16.21x
583',4'-dihydroxybenzylideneNone0.53130x
664'-(morpholinoethylamino)benzylideneMorpholine0.079205x
704'-(imidazol-1-yl)benzylideneImidazole0.112145x
734'-(pyridin-4-yl)benzylidenePyridine0.091178x

Properties

Product Name

5-Nitro-2,3-dihydrobenzofuran-7-carboxamide

IUPAC Name

5-nitro-2,3-dihydro-1-benzofuran-7-carboxamide

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C9H8N2O4/c10-9(12)7-4-6(11(13)14)3-5-1-2-15-8(5)7/h3-4H,1-2H2,(H2,10,12)

InChI Key

GAMSIIYRKBPBNJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2C(=O)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.